2,4-Dichloro-3-fluorobenzodifluoride 2,4-Dichloro-3-fluorobenzodifluoride
Brand Name: Vulcanchem
CAS No.: 1807053-08-2
VCID: VC2773667
InChI: InChI=1S/C7H3Cl2F3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,7H
SMILES: C1=CC(=C(C(=C1C(F)F)Cl)F)Cl
Molecular Formula: C7H3Cl2F3
Molecular Weight: 215 g/mol

2,4-Dichloro-3-fluorobenzodifluoride

CAS No.: 1807053-08-2

Cat. No.: VC2773667

Molecular Formula: C7H3Cl2F3

Molecular Weight: 215 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-3-fluorobenzodifluoride - 1807053-08-2

Specification

CAS No. 1807053-08-2
Molecular Formula C7H3Cl2F3
Molecular Weight 215 g/mol
IUPAC Name 1,3-dichloro-4-(difluoromethyl)-2-fluorobenzene
Standard InChI InChI=1S/C7H3Cl2F3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,7H
Standard InChI Key GPVOMGUXNOQLES-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C(F)F)Cl)F)Cl
Canonical SMILES C1=CC(=C(C(=C1C(F)F)Cl)F)Cl

Introduction

Chemical Structure and Properties

2,4-Dichloro-3-fluorobenzotrifluoride is a halogenated aromatic compound with the molecular formula C₇H₂Cl₂F₄ and a molecular weight of 232.99 g/mol . The compound features a benzene ring substituted with two chlorine atoms at positions 2 and 4, a fluorine atom at position 3, and a trifluoromethyl group (CF₃) . This unique arrangement of halogen substituents contributes to its distinct chemical properties and reactivity.

The compound is alternatively known by several names including 2,4-Dichloro-alpha,alpha,alpha,3-tetrafluorotoluene and 1,3-Dichloro-2-fluoro-4-(trifluoromethyl)benzene . Its chemical structure can be represented by the SMILES notation: C1=CC(=C(C(=C1C(F)(F)F)Cl)F)Cl .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 2,4-Dichloro-3-fluorobenzotrifluoride

PropertyValueReference
Molecular FormulaC₇H₂Cl₂F₄
Molecular Weight232.99 g/mol
XLogP3-AA4.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count0
Exact Mass231.9469681 Da
Topological Polar Surface Area0 Ų
Heavy Atom Count13
Complexity182

The compound exhibits characteristics typical of halogenated aromatics, including limited water solubility and good solubility in organic solvents. The presence of multiple halogen atoms (chlorine and fluorine) influences its reactivity, making it particularly useful in organic synthesis applications.

Applications and Uses

2,4-Dichloro-3-fluorobenzotrifluoride has several important applications across different fields, making it a valuable compound in chemical research and industry.

Research Applications

As a functionalized benzotrifluoride, this compound serves as an important building block in organic synthesis. The presence of multiple reactive halogen substituents (two chlorine atoms and one fluorine atom) provides sites for further chemical modifications. This makes it particularly useful in:

  • Medicinal Chemistry: The compound can serve as a precursor in the synthesis of pharmaceutical candidates, particularly those requiring halogenated aromatic cores.

  • Material Science: Halogenated aromatics are often incorporated into advanced materials with unique electronic properties.

  • Chemical Biology: The compound may be explored for studying biological systems and molecular interactions.

Industrial Applications

In industrial settings, 2,4-Dichloro-3-fluorobenzotrifluoride finds applications in:

  • Production of specialty chemicals

  • Development of agrochemicals

  • Synthesis of fluorinated materials with specific properties

The unique combination of chlorine and fluorine substituents contributes to its value in these applications, as halogenated compounds often exhibit desirable properties including stability, reactivity at specific sites, and altered electronic characteristics.

SupplierCatalog NumberPurityPackage SizesReference
SynQuest Labs1800-7-Y2Not specifiedPOA, Bulk
Apollo ScientificPC49571Not specifiedNot specified
CymitQuimica54-PC49571Not specifiedUndefined size
AmfluoroAF10542095%5g, 10g
Vulcan ChemVC3007740Not specifiedNot specified

Structural Comparisons with Related Compounds

The chemical and physical properties of 2,4-Dichloro-3-fluorobenzotrifluoride can be better understood by comparing it with structurally related compounds.

Comparison with Similar Halogenated Benzotrifluorides

Table 3: Comparison of 2,4-Dichloro-3-fluorobenzotrifluoride with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey DifferencesReference
2,4-Dichloro-3-fluorobenzotrifluoride109292-70-8C₇H₂Cl₂F₄232.99 g/molReference compound
2,4-Dichloro-5-fluorobenzotrifluoride112290-01-4C₇H₂Cl₂F₄232.99 g/molFluorine at position 5 instead of 3
1,2-Dichloro-4-fluoro-3-(trifluoromethyl)benzeneNot providedC₇H₂Cl₂F₄232.99 g/molDifferent arrangement of substituents
2,4-Dibromo-5-fluorobenzotrifluoride1806327-97-8C₇H₂Br₂F₄321.89 g/molBromine instead of chlorine substituents

These structural variations can significantly impact the reactivity, physical properties, and potential applications of each compound. The position of substituents on the aromatic ring affects electronic distribution, which in turn influences chemical behavior and interactions with biological systems.

Research Context and Applications

Synthetic Applications

As a halogenated building block, 2,4-Dichloro-3-fluorobenzotrifluoride can participate in various synthetic transformations:

  • Cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig, etc.)

  • Nucleophilic aromatic substitution reactions

  • Metal-halogen exchange reactions

  • Directed metalation chemistry

These reactions enable the construction of more complex molecules incorporating the benzotrifluoride core, which is valuable in pharmaceutical development, material science, and agricultural chemistry.

Future Research Directions

Several promising research directions could further explore the utility of 2,4-Dichloro-3-fluorobenzotrifluoride:

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of its potential as a building block in pharmaceutical lead optimization

  • Investigation of its applications in materials science, particularly for fluorinated polymers and electronic materials

  • Computational studies to better understand its electronic properties and reactivity patterns

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